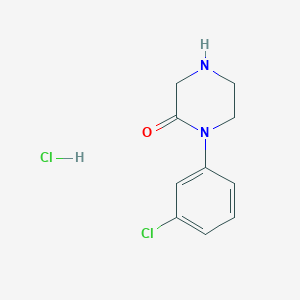

1-(3-chlorophenyl)piperazin-2-one Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZULMVLNYMMNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436056 | |

| Record name | 1-(3-chlorophenyl)piperazin-2-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183500-94-9 | |

| Record name | 1-(3-chlorophenyl)piperazin-2-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-(3-chlorophenyl)piperazin-2-one hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document outlines two primary synthetic strategies: a classical approach involving the formation of the piperazine ring followed by cyclization to the piperazin-2-one, and a more direct method involving the construction of the piperazin-2-one ring from acyclic precursors. Detailed experimental protocols, mechanistic insights, characterization data, and safety considerations are presented to provide a thorough understanding of the synthesis of this important molecule.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various therapeutic agents. The unique structural combination of a substituted phenyl ring, a piperazine moiety, and a lactam function imparts specific physicochemical properties that are desirable in drug design. This guide is intended to serve as a detailed resource for researchers and process chemists, offering a deep dive into the practical and theoretical aspects of its synthesis.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and an emphasis on process safety and efficiency. This guide will focus on two well-established and logical synthetic routes.

Visualizing the Synthetic Pathways

An In-Depth Technical Guide to 1-(3-chlorophenyl)piperazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the known chemical and physical properties of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride (CAS No: 183500-94-9). As a distinct chemical entity, it is crucial to differentiate this compound from the more extensively documented research chemical, 1-(3-chlorophenyl)piperazine (mCPP). This document consolidates the available data on its structure, identifiers, and safety profile, serving as a foundational reference for researchers and drug development professionals. Due to the limited publicly available information, this guide also highlights the current gaps in the scientific literature regarding this specific compound.

Introduction and Compound Identification

This compound is a substituted piperazinone derivative. The presence of a carbonyl group at the 2-position of the piperazine ring distinguishes it structurally and, presumably, functionally from its non-ketonic analog, 1-(3-chlorophenyl)piperazine. The hydrochloride salt form is intended to enhance stability and solubility.

Precise identification is paramount. This compound is registered under CAS number 183500-94-9.[1][2] It is essential for researchers to verify this identifier to avoid confusion with related but distinct chemical structures.

Core Chemical Structure

The molecule consists of a piperazin-2-one heterocyclic core, substituted at the N1 position with a 3-chlorophenyl group. The hydrochloride salt is formed with the secondary amine in the piperazine ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The available data on the physicochemical properties of this compound is summarized below. It is typically supplied as a solid with a purity of 98% or greater.

| Property | Value | Source |

| CAS Number | 183500-94-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | |

| Molecular Weight | 247.12 g/mol | |

| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | |

| Synonyms | 1-(3-chlorophenyl)piperazin-2-one HCl | [1] |

| InChI Key | NZULMVLNYMMNLJ-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| MDL Number | MFCD09027310 |

Synthesis and Experimental Protocols

Currently, there are no detailed, peer-reviewed synthesis protocols available in the searched scientific literature for this compound. The synthesis would likely involve the reaction of a suitably protected piperazin-2-one with 1-bromo-3-chlorobenzene or a similar coupling reaction, followed by deprotection and salt formation. However, this remains speculative without published experimental validation.

Workflow: Proposed General Synthesis (Hypothetical)

Caption: Hypothetical synthesis workflow for the target compound.

Spectral and Analytical Data

No publicly accessible spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound was identified in the initial search. Such data is crucial for structural confirmation and purity assessment and would need to be generated as part of any research undertaking involving this compound.

Handling, Safety, and Storage

Hazard Identification

Based on supplier safety data, this compound is classified as hazardous.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

-

Recommended Precautions

Standard laboratory personal protective equipment (PPE) should be employed when handling this compound.

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

-

Storage Conditions: Store in a tightly sealed container in a dry, room-temperature environment.[2]

Applications and Biological Activity

The specific biological activity and potential applications of this compound are not documented in the available literature. Its structural similarity to other pharmacologically active piperazine and piperidinone compounds suggests potential for investigation in areas such as neuroscience or medicinal chemistry, but any such application is currently speculative.

Conclusion and Future Directions

This compound is a chemical compound with established identifiers but a significant lack of detailed characterization in the public scientific literature. The information available is limited to basic molecular properties and supplier-provided safety data.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The primary challenge is the need for fundamental characterization, including the development and validation of a synthesis protocol, full spectral analysis, and determination of key physicochemical properties like solubility and melting point. The opportunity lies in the potential for novel discovery, as the biological profile of this compound remains unexplored. Any future work on this molecule should begin with these foundational analytical and synthetic chemistry steps.

References

-

Autech Industry Co.,Limited. This compound | 183500-94-9. 1

-

Chemicalbook. This compound | 183500-94-9. 2

-

Sigma-Aldrich. This compound | 183500-94-9.

Sources

An In-depth Technical Guide to 1-(3-chlorophenyl)piperazin-2-one Hydrochloride (CAS: 183500-94-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride, a fine chemical intermediate with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide synthesizes information from chemical supplier data, general principles of organic chemistry, and established analytical methodologies. It aims to provide a foundational understanding for researchers interested in this and related molecules.

Introduction and Structural Disambiguation

This compound is a piperazinone derivative. It is crucial to distinguish it from the structurally similar and more extensively studied compound, 1-(3-chlorophenyl)piperazine (mCPP). The presence of a carbonyl group at the 2-position of the piperazine ring in the title compound fundamentally alters its chemical properties and, presumably, its biological activity. This structural modification introduces a lactam functionality, which can impact the molecule's conformation, polarity, and hydrogen bonding capabilities.

Diagram 1: Structural Comparison

Caption: Chemical structures of the topic compound and its analogue, mCPP.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound, primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 183500-94-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂O | [2][3] |

| Molecular Weight | 247.12 g/mol | [2][3] |

| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | [4] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [2] |

| Storage | Store in a cool, dry place. Sealed in dry, room temperature. | [2][4] |

Synthesis and Purification

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. This pathway is hypothetical and would require optimization and validation.

Diagram 2: Proposed Synthesis Workflow

Caption: A plausible multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2-((3-chlorophenyl)amino)ethyl)glycine ethyl ester

-

In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

-

Add a non-nucleophilic base, for example, triethylamine (1.1 equivalents), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add ethyl 2-chloroacetate (1 equivalent) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to 1-(3-chlorophenyl)piperazin-2-one

-

Dissolve the crude intermediate from Step 1 in a high-boiling point solvent like toluene or xylene.

-

Add a catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide.

-

Heat the mixture to reflux for 4-8 hours, monitoring for the formation of the cyclized product by TLC or GC-MS.

-

Cool the reaction mixture and neutralize with a mild acid.

-

Wash with water and brine, then dry the organic layer and concentrate to obtain the crude piperazinone base.

Step 3: Formation of the Hydrochloride Salt

-

Purify the crude 1-(3-chlorophenyl)piperazin-2-one base using column chromatography on silica gel.

-

Dissolve the purified base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

-

Filter the resulting solid, wash with cold solvent, and dry under vacuum to obtain this compound as a solid.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, similar to those used for other arylpiperazines, would be suitable for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV detection would be a good starting point.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₁₀H₁₁ClN₂O) would be approximately 211.06.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the piperazinone ring.

-

¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbon of the lactam.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would show a characteristic strong absorption band for the amide carbonyl group (typically around 1650-1680 cm⁻¹).

Potential Applications and Research Directions

Given the scarcity of research on this compound, its applications are speculative but can be inferred from its structural features.

-

Medicinal Chemistry Scaffold: The piperazinone core is considered a "privileged structure" in medicinal chemistry and is a component of several approved drugs.[5] This compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities.

-

Neuroscience Research: Arylpiperazines are well-known for their interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors.[6] While the lactam moiety will alter the electronic and steric properties compared to mCPP, 1-(3-chlorophenyl)piperazin-2-one could be investigated as a novel ligand for these receptors. Its constrained conformation might lead to altered receptor subtype selectivity.

-

Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening campaigns to identify new starting points for drug discovery programs targeting a wide range of biological targets.

Further research is warranted to synthesize and characterize this compound thoroughly and to explore its potential biological activities.

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with a distinct structure from its more well-known analogue, mCPP. While there is a lack of extensive research on this specific compound, its piperazinone core and arylpiperazine-like structure suggest potential utility in medicinal chemistry and neuroscience research. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and recommended analytical methods to encourage further investigation into this molecule.

References

- Process for the preparation of N-aryl-N'aklyl-piperazines. EP0895993A1.

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate. Available from: [Link]

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. National Institutes of Health. Available from: [Link]

-

Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available from: [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Available from: [Link]

-

Synthesis of Piperazin-2-ones. Thieme Chemistry. Available from: [Link]

- Synthetic method of piperazidines drug intermediate. CN104402842A.

- Preparation of N-substituted piperazinones. EP0264261A2.

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available from: [Link]

-

Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society. Available from: [Link]

- The preparation method of 2 piperazinones. CN106117153A.

-

Synthesis and characterization of some 2-quinonyl piperazine derivatives. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(1), 295-312. Available from: [Link]

- New piperazine derivatives and methods for the preparation thereof and compositions containing the same. WO1996021648A1.

- Process for the Manufacture of fused piperazin-2-one derivatives. US20070213534A1.

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. Available from: [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. (2023). Neuroquantology, 21(7), 1109-1117. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(19), 68. Available from: [Link]

Sources

- 1. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines - Google Patents [patents.google.com]

- 2. jetir.org [jetir.org]

- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ijrrjournal.com [ijrrjournal.com]

Foreword: The Architectural Significance of the Arylpiperazine Scaffold

An In-depth Technical Guide to the Molecular Structure of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride

In the landscape of modern medicinal chemistry, few scaffolds have demonstrated the versatility and therapeutic relevance of the arylpiperazine moiety. This structural motif is a cornerstone in the design of centrally acting agents, capable of forming high-affinity interactions with a range of neurotransmitter receptors. Its prevalence in approved therapeutics for neurological disorders underscores its importance as a privileged pharmacophore.[1][2] This guide focuses on a specific, yet pivotal, derivative: this compound. While primarily a synthetic intermediate, its molecular architecture provides a rich platform for understanding the structure-activity relationships that govern the pharmacological effects of this compound class. We will dissect its structure, explore its synthesis from a mechanistic perspective, detail the analytical methodologies for its unambiguous characterization, and place it within the broader context of drug discovery.

Part 1: Molecular Structure and Physicochemical Profile

Structural Elucidation: A Tripartite Analysis

The structure of this compound is best understood by examining its three core components: the aromatic chlorophenyl ring, the heterocyclic piperazin-2-one core, and the counter-ion that forms the hydrochloride salt.

-

The 3-Chlorophenyl Group : The phenyl ring is substituted with a chlorine atom at the meta-position. This substitution is not trivial; the chlorine atom exerts a significant electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This electronic modulation influences the nucleophilicity of the adjacent nitrogen atom and contributes to the molecule's overall lipophilicity and binding interactions with biological targets.

-

The Piperazin-2-one Core : This six-membered heterocyclic ring contains two nitrogen atoms and a carbonyl group, classifying it as a lactam. The nitrogen at position 1 (N1) is tertiary, forming the bond to the chlorophenyl ring. The nitrogen at position 4 (N4) is a secondary amine which, in the hydrochloride salt form, is protonated. The presence of the carbonyl group at position 2 introduces rigidity and a potential hydrogen bond acceptor site.

-

The Hydrochloride Salt : The basicity of the N4 nitrogen makes it susceptible to protonation by strong acids like hydrochloric acid (HCl). The resulting ammonium salt dramatically increases the compound's polarity and aqueous solubility, which is a critical consideration for handling, formulation, and in some cases, bioavailability. It also enhances the compound's crystalline nature and stability for long-term storage.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

For any research or development endeavor, having a clear and accurate summary of the compound's properties is essential for experimental design, safety, and data interpretation.

| Property | Value | Source |

| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | |

| CAS Number | 183500-94-9 | [3] |

| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | |

| Molecular Weight | 247.12 g/mol | |

| Physical Form | Solid | |

| InChI Key | NZULMVLNYMMNLJ-UHFFFAOYSA-N | |

| SMILES | C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl | [4] |

| Storage | Sealed in dry, room temperature | [3] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of arylpiperazines is a well-trodden path in organic chemistry, yet the specific introduction of the lactam functionality requires a considered approach. The chosen pathway must be robust, scalable, and yield a product of high purity.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary disconnection occurs at the aryl-nitrogen bond (C-N), identifying 3-chloroaniline and a piperazin-2-one synthon as key precursors. A further disconnection of the piperazin-2-one ring reveals a strategy involving the cyclization of an N-substituted amino acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Plausible Forward Synthesis

While multiple routes exist, a common and effective strategy involves the cyclization of a diamine precursor. The following protocol is a representative method adapted from established syntheses of similar arylpiperazine structures.[5][6][7]

Objective: To synthesize this compound.

Step 1: Synthesis of N-(3-chlorophenyl)ethylenediamine

-

Rationale: This initial step creates the core C-N aryl bond and introduces the two-carbon linker required for the piperazine ring.

-

Procedure:

-

To a solution of 3-chloroaniline (1.0 eq) in a suitable solvent like ethanol, add 2-chloroethylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as sodium carbonate (2.5 eq).

-

Heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product via column chromatography to yield N-(3-chlorophenyl)ethylenediamine.

-

Step 2: Acylation with Ethyl Chloroacetate

-

Rationale: This step introduces the carboxymethyl group onto the more nucleophilic primary amine, setting the stage for the final cyclization. The secondary amine, adjacent to the aromatic ring, is less reactive due to steric hindrance and electronic effects.

-

Procedure:

-

Dissolve N-(3-chlorophenyl)ethylenediamine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) and cool to 0 °C.

-

Add a base, such as triethylamine (1.2 eq), to scavenge the HCl byproduct.

-

Slowly add ethyl chloroacetate (1.05 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the acylated intermediate.

-

Step 3: Intramolecular Cyclization and Salt Formation

-

Rationale: Heating the intermediate, often with a base, promotes an intramolecular nucleophilic substitution (an SN2 reaction) where the secondary amine attacks the carbon bearing the chlorine atom, displacing it to form the six-membered lactam ring. Subsequent treatment with HCl gas or an HCl solution in a non-aqueous solvent precipitates the desired hydrochloride salt.

-

Procedure:

-

Dissolve the crude product from Step 2 in a high-boiling point solvent like toluene.

-

Add a base such as sodium ethoxide (1.5 eq) and heat to reflux for 8-12 hours. The cyclization forms 1-(3-chlorophenyl)piperazin-2-one.

-

After cooling, quench the reaction carefully with water and extract the product into an organic solvent like ethyl acetate.

-

Dry and concentrate the organic extracts.

-

Dissolve the resulting free base in a minimal amount of a solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a pre-prepared solution of HCl in isopropanol.

-

Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound as a solid.

-

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A multi-technique approach ensures that the synthesized material is indeed the target compound and meets the required purity standards.

Analytical Workflow

The validation process is a systematic workflow, beginning with crude product analysis and culminating in a full structural dossier for the purified compound.

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons in the 7.0-7.5 ppm region, with splitting patterns dictated by their meta- and ortho- relationships. The four methylene groups of the piperazinone ring would appear as distinct multiplets in the 3.0-4.0 ppm range. The protonated N-H proton may appear as a broad singlet, its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The spectrum would display 10 distinct carbon signals (for the free base). Key signals would include the carbonyl carbon (~165-170 ppm), aromatic carbons (~115-150 ppm), and the aliphatic carbons of the piperazine ring (~40-60 ppm).

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum would show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base at m/z 211.06. A characteristic isotopic pattern would be observed due to the presence of one chlorine atom, with a peak at m/z 213.06 that is approximately one-third the intensity of the [M+H]⁺ peak.[4]

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the functional groups. A strong, sharp peak around 1650-1680 cm⁻¹ corresponds to the C=O stretch of the tertiary amide (lactam). Bands around 3000-3100 cm⁻¹ would indicate aromatic C-H stretching, while bands in the 2850-2950 cm⁻¹ range would correspond to aliphatic C-H stretching. A broad absorption centered around 2400-2700 cm⁻¹ is characteristic of the N-H stretch of the amine salt.

Part 4: Application in Research and Drug Development

A Versatile Synthetic Intermediate

The primary utility of this compound is as a molecular building block. The secondary amine at the N4 position serves as a nucleophilic handle for further chemical elaboration. This allows for the systematic introduction of diverse side chains and functional groups, enabling the exploration of structure-activity relationships (SAR). For instance, it has been utilized as a key intermediate in the synthesis of novel derivatives that were subsequently evaluated for their cytotoxic activity against human cancer cell lines, demonstrating its direct application in the discovery of new potential therapeutic agents.[5]

Pharmacological Context of the Arylpiperazine Scaffold

The broader arylpiperazine class, to which this molecule belongs, is rich in pharmacological activity. These compounds are known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors.[8]

-

CNS Activity: Many arylpiperazine derivatives exhibit antidepressant, anxiolytic, and antipsychotic properties.[1][2] The specific substitution pattern on the phenyl ring and the nature of the substituent at the N4 position fine-tune the receptor binding profile and functional activity (agonist, antagonist, or partial agonist).

-

Metabolic Relevance: The related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a known active metabolite of the widely prescribed antidepressant drug trazodone.[9][10] m-CPP itself is a non-selective serotonin receptor agonist and is often used as a pharmacological tool to study the serotonergic system.[9] The study of molecules like 1-(3-chlorophenyl)piperazin-2-one provides insight into how modifications to the piperazine ring (i.e., the introduction of a lactam) can alter the metabolic stability and pharmacological profile compared to simpler analogs like m-CPP.

Caption: Pharmacological relevance of the arylpiperazine scaffold.

Conclusion

This compound is more than a simple chemical entry in a catalog. It is a precisely defined molecular entity whose structure has been deliberately crafted for utility in medicinal chemistry. Its synthesis is logical, its characterization is straightforward with modern analytical techniques, and its potential as a scaffold for building novel, biologically active molecules is significant. This guide provides the foundational knowledge required for researchers and drug development professionals to confidently synthesize, validate, and strategically employ this compound in the pursuit of new therapeutic discoveries.

References

-

Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. Available at: [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science Publishers. Available at: [Link]

-

Synthesis and pharmacological evaluation of novel arylpiperazine derivatives as nonsteroidal androgen receptor antagonists. PubMed. Available at: [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available at: [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. ProQuest. Available at: [Link]

-

1-(3-Chlorophenyl)piperazine. PubChem. Available at: [Link]

-

1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. precisionFDA. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate. Google Patents.

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. Available at: [Link]

-

This compound (C10H11ClN2O). PubChemLite. Available at: [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]

- 3. This compound | 183500-94-9 [chemicalbook.com]

- 4. PubChemLite - this compound (C10H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. connectsci.au [connectsci.au]

- 6. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 7. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 8. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted <i>N</i>-arylpiperazine Derivatives Characterized as D<sub>2</sub>/D<sub>3</sub> Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - ProQuest [proquest.com]

- 9. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Spectroscopic Signature of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-(3-chlorophenyl)piperazin-2-one Hydrochloride, a compound of interest in pharmaceutical research and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as an in-depth interpretive guide for researchers. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing comparisons with structurally related analogues, we present a comprehensive set of expected spectroscopic characteristics. This guide is intended to aid in the identification, characterization, and quality control of this compound.

Introduction: The Need for Predictive Spectroscopic Analysis

This compound is a derivative of the well-known piperazine scaffold, which is a core component in numerous pharmacologically active compounds. The introduction of a carbonyl group at the 2-position of the piperazine ring and a 3-chlorophenyl substituent at the 1-position creates a unique chemical entity with specific electronic and conformational properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds in a research and development setting.

Due to the novelty of this specific hydrochloride salt, a comprehensive, publicly accessible database of its experimental spectroscopic data is not yet established. This guide, therefore, employs a first-principles approach, combining foundational spectroscopic theory with empirical data from closely related structures, namely 1-(3-chlorophenyl)piperazine and the parent piperazin-2-one ring system, to construct a reliable predictive model of its spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound presents several key features that will dictate its spectroscopic output. The presence of an aromatic ring, a lactam (cyclic amide) functionality within the piperazinone ring, and methylene groups in distinct chemical environments will give rise to a unique set of signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the aromatic ring current, and the deshielding effect of the carbonyl group.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the four methylene groups of the piperazinone ring. The hydrochloride form will likely result in a broad signal for the protonated amine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH | 7.0 - 7.5 | Multiplet | The 3-chloro substitution pattern will lead to a complex multiplet. |

| Piperazinone CH₂ (position 3) | ~ 4.2 | Singlet or AB quartet | Adjacent to the carbonyl group, these protons are expected to be significantly deshielded. |

| Piperazinone CH₂ (position 5) | ~ 3.6 | Triplet | Adjacent to the protonated nitrogen, showing coupling to the protons at position 6. |

| Piperazinone CH₂ (position 6) | ~ 3.4 | Triplet | Coupled to the protons at position 5. |

| Amine NH₂⁺ | > 10.0 | Broad singlet | The protonated amine will be a broad, exchangeable signal. |

Predicted ¹³C NMR Data

The carbon NMR will clearly show the presence of the carbonyl carbon and the distinct aromatic and aliphatic carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl C=O (position 2) | ~ 165 - 170 | The characteristic downfield shift for an amide carbonyl. |

| Aromatic C-Cl | ~ 135 | |

| Aromatic CH | ~ 115 - 130 | Four distinct signals are expected due to the substitution pattern. |

| Aromatic C-N | ~ 145 | |

| Piperazinone CH₂ (position 3) | ~ 50 - 55 | Adjacent to the carbonyl group. |

| Piperazinone CH₂ (position 5) | ~ 45 - 50 | |

| Piperazinone CH₂ (position 6) | ~ 40 - 45 |

Rationale Behind NMR Predictions

The predictions are based on the additive effects of the substituents. The chemical shifts for the 3-chlorophenyl group are estimated from data for 1-(3-chlorophenyl)piperazine. The influence of the carbonyl group is inferred from the known spectra of piperazin-2-one.[1] The deshielding effect of the carbonyl group is most pronounced on the adjacent methylene protons and carbon at position 3.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The IR spectrum of this compound will be dominated by absorptions from the amide, the aromatic ring, and the C-N and C-Cl bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine Salt) | 2400 - 2800 | Broad, Strong | Characteristic of a secondary amine hydrochloride. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Amide I) | 1660 - 1690 | Strong | A strong, sharp peak characteristic of a lactam. |

| N-H Bend (Amine Salt) | 1550 - 1610 | Medium | |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected. |

| C-N Stretch | 1100 - 1300 | Medium | |

| C-Cl Stretch | 650 - 800 | Strong |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 227.0738 / 229.0708 | The molecular ion of the free base. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be observed. |

| [M]⁺ | 226.0660 / 228.0630 | The radical cation may also be observed. |

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, including cleavage of the piperazinone ring and loss of small neutral molecules.

Caption: Predicted major fragmentation pathways for 1-(3-chlorophenyl)piperazin-2-one.

Experimental Protocols

To obtain high-quality spectroscopic data for novel compounds like this compound, adherence to validated experimental protocols is crucial.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon. A spectral width of 0 to 200 ppm is standard.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the dry powder directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

MS/MS Fragmentation: To confirm the structure, perform a product ion scan on the [M+H]⁺ ion to observe the characteristic fragment ions.

Conclusion

This predictive guide provides a robust framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive resource for researchers working with this and related compounds. As experimental data becomes available, it will be valuable to compare it against these predictions to further refine our understanding of the structure-spectra correlations in this class of molecules.

References

Sources

1-(3-chlorophenyl)piperazin-2-one Hydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common structural motif, or "privileged scaffold," in medicinal chemistry, appearing in a wide array of FDA-approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] Understanding the physicochemical properties of any new chemical entity is fundamental to its development, and solubility is arguably one of the most critical parameters. Poor aqueous solubility can severely limit a compound's bioavailability and therapeutic efficacy, posing significant challenges for formulation scientists.[3][4]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the factors expected to govern the solubility of this compound. While specific experimental data for this compound is not extensively published, this guide synthesizes foundational chemical principles and data from structurally related analogs to build a robust predictive solubility profile. Furthermore, it provides detailed, industry-standard protocols for the empirical determination of solubility, empowering researchers to generate precise and reliable data.

Physicochemical Characterization

The solubility behavior of a molecule is intrinsically linked to its structure. This compound possesses distinct functional groups that dictate its interaction with various solvents.

| Property | Value | Source |

| IUPAC Name | 1-(3-chlorophenyl)-2-piperazinone hydrochloride | |

| CAS Number | 183500-94-9 | [5] |

| Molecular Formula | C₁₀H₁₁ClN₂O · HCl | |

| Molecular Weight | 247.12 g/mol | |

| Physical Form | Solid |

Key Structural Features:

-

Piperazin-2-one Core: This core contains two nitrogen atoms. The nitrogen at position 1 is part of an amide linkage and is non-basic. The secondary amine nitrogen at position 4 is basic and is the site of protonation, forming the hydrochloride salt.

-

3-Chlorophenyl Group: This aromatic, lipophilic group attached to the amide nitrogen significantly increases the nonpolar character of the molecule, which tends to decrease aqueous solubility.

-

Hydrochloride Salt: The formation of a hydrochloride salt with the basic nitrogen at position 4 is a common strategy to enhance the aqueous solubility of amine-containing compounds.[6]

Inferred pKa and Lipophilicity (logP)

-

pKa: The basicity of the nitrogen at position 4 is influenced by the electron-withdrawing effect of the adjacent carbonyl group at position 2. This effect reduces the electron density on the nitrogen, making it a weaker base compared to unsubstituted piperazine. For reference, piperazine has pKa values of approximately 5.35 and 9.73.[7] The relevant pKa for the N4 nitrogen in 1-(3-chlorophenyl)piperazin-2-one will be significantly lower than 9.73. The precise value dictates the pH range over which the compound transitions from its soluble ionized form to its less soluble free base form.

-

logP: The logarithm of the partition coefficient (logP) is a measure of lipophilicity. The presence of the chlorophenyl group suggests a moderately lipophilic character for the free base form of the molecule.

Key Factors Influencing Aqueous Solubility

The aqueous solubility of an ionizable compound like this compound is not a single value but rather a profile dependent on several environmental factors.

The Critical Role of pH

The pH of the aqueous medium is the most dominant factor controlling the solubility of this compound.[8][9] As a hydrochloride salt of a weak base, its solubility is governed by the equilibrium between the protonated (cationic) form and the neutral free base.

-

At Low pH (pH < pKa): The compound will exist predominantly in its protonated, cationic form. This ionized species is highly polar and interacts favorably with water molecules, leading to maximum aqueous solubility.

-

As pH Approaches the pKa: The equilibrium shifts, and a significant portion of the compound deprotonates to form the neutral free base. This free base, being more lipophilic due to the chlorophenyl group, is expected to be substantially less soluble in water.

-

At High pH (pH > pKa): The compound will exist almost entirely as the poorly soluble free base, likely leading to precipitation from the aqueous solution.

This pH-dependent behavior is a critical consideration for oral drug formulation, as the compound will experience a wide range of pH environments from the stomach (pH 1.5-3.5) to the intestine (pH 6.0-7.5).

Caption: pH-dependent equilibrium of the compound.

Temperature Dependence

For most crystalline solids, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[3] Consequently, the solubility of this compound is expected to increase as the temperature rises.[10] This relationship can be modeled by the van't Hoff equation, which relates the change in solubility to the heat of solution.[10] This property is particularly relevant for manufacturing processes, such as the preparation of saturated solutions for formulation or crystallization.

The Common Ion Effect

As a hydrochloride salt, the compound's solubility is subject to the common ion effect.[11] The dissolution equilibrium involves the dissociation of the salt into the protonated organic cation and a chloride anion. If the dissolution medium already contains a source of chloride ions (e.g., phosphate-buffered saline, PBS), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissolved state. This can lead to a significant reduction in solubility compared to that in pure water.[9]

Solubility in Organic and Mixed-Solvent Systems

A comprehensive solubility profile includes data in non-aqueous and mixed-solvent systems, which is vital for chemical synthesis, purification, and the development of non-aqueous formulations.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydrochloride salt is expected to exhibit good solubility in these solvents. They can effectively solvate both the cation and the chloride anion and engage in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are known for their ability to dissolve a wide range of organic compounds and are likely to be effective solvents for this compound.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): The hydrochloride salt form is expected to be practically insoluble in nonpolar solvents due to its ionic nature. The free base form would demonstrate higher solubility in these environments.

-

Co-solvents: The use of water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or polyethylene glycol (PEG) is a common strategy to increase the aqueous solubility of poorly soluble drugs.[6] These co-solvents reduce the polarity of the water, making it a more favorable environment for the lipophilic portions of the molecule.

Experimental Protocols for Solubility Determination

Empirical testing is essential to establish a definitive solubility profile. The following protocols describe robust, standard methodologies.

Equilibrium Solubility by the Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.[12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired test solvent (e.g., deionized water, pH-adjusted buffers, ethanol). "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Equilibration: Seal the vials securely and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a chemically inert 0.45 µm syringe filter to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the clear, filtered solution with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC with UV detection, against a calibration curve prepared from a known stock solution.

-

Calculation: Calculate the solubility (in mg/mL or mM) by accounting for the dilution factor.

Caption: Workflow for the Shake-Flask solubility determination method.

Analytical Quantification by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable technique for quantifying the concentration of the dissolved compound due to the UV-absorbing properties of the chlorophenyl group.

Example HPLC Conditions:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 10% to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | ~240 nm (to be optimized by UV scan) |

| Injection Volume | 10 µL |

Data Summary Table

To build a comprehensive profile, solubility should be determined in a range of pharmaceutically relevant media. The results can be compiled in a table similar to the one below.

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Measured Solubility (mM) |

| 0.1 M HCl (pH ~1) | 25 | ||

| Acetate Buffer (pH 4.5) | 25 | ||

| Phosphate Buffer (pH 6.8) | 25 | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | ||

| Deionized Water | 25 | ||

| Deionized Water | 37 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 |

Conclusion

The solubility of this compound is a multi-faceted property dictated primarily by its molecular structure and the physicochemical conditions of its environment. As a hydrochloride salt of a weak base, its aqueous solubility is expected to be highly dependent on pH, demonstrating maximal solubility in acidic conditions and significantly lower solubility at neutral and basic pH values. Temperature and the presence of common ions will also modulate its solubility. While a theoretical profile can be inferred, precise and actionable data for drug development can only be obtained through rigorous empirical measurement. The shake-flask method coupled with HPLC analysis, as detailed in this guide, provides a robust framework for generating the high-quality data necessary to advance research and formulation activities.

References

-

PubChem. 1-(3-Chlorophenyl)-5,5-dimethylpiperazin-2-one. National Center for Biotechnology Information. [Link]

-

ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. ResearchGate. [Link]

-

Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. [Link]

-

Industrial Chemicals. 1-(3-Chlorophenyl)piperazine hydrochloride. Industrial Chemicals. [Link]

-

ResearchGate. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. ResearchGate. [Link]

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

-

PubChem. 1-(3-Chlorophenyl)piperazine monohydrochloride. National Center for Biotechnology Information. [Link]

-

PharmaCompass. m-CPP HCl (1-(3-Chlorophenyl)piperazine Hydrochloride). PharmaCompass. [Link]

-

Lane, T. R., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(3), 937-46. [Link]

-

Solubility of Things. Piperazine. Solubility of Things. [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

-

ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

-

ExportersIndia. 1-(3- Chlorophenyl) Piperazine Hydrochloride. ExportersIndia. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Sharma, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]

-

Scribd. Temperature Effects on Drug Solubility. Scribd. [Link]

-

Adani Pharmachem. Piperazine & Derivatives. Adani Pharmachem Private Limited. [Link]

-

ResearchGate. Piperazine derivatives of existing drug molecules. ResearchGate. [Link]

-

Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

Sources

- 1. adanipharma.net [adanipharma.net]

- 2. researchgate.net [researchgate.net]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 183500-94-9 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uregina.ca [uregina.ca]

- 8. researchgate.net [researchgate.net]

- 9. ajdhs.com [ajdhs.com]

- 10. scribd.com [scribd.com]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(3-chlorophenyl)piperazin-2-one hydrochloride. Direct pharmacological data for this specific compound is limited in publicly accessible literature. However, its structural backbone, 1-(3-chlorophenyl)piperazine (mCPP), is a well-characterized psychoactive compound and a major metabolite of the antidepressant Trazodone.[1] Therefore, this document will establish a scientifically-grounded, inferred mechanism of action for 1-(3-chlorophenyl)piperazin-2-one by thoroughly examining the pharmacology of mCPP. The guide will delve into the complex serotonergic activity of the core molecule, detailing its interactions with a wide array of serotonin receptors and the serotonin transporter. The potential modulatory effects of the piperazin-2-one modification will be considered in the context of receptor affinity and functional activity. Furthermore, this whitepaper outlines standard experimental protocols for the full characterization of this and similar compounds, providing a roadmap for future research. It is important to note that while the core 1-(3-chlorophenyl)piperazine structure is a known pharmacophore, derivatives such as 1-(3-chlorophenyl)piperazin-2-one have been utilized as intermediates in the synthesis of novel compounds with potential cytotoxic activity against cancer cell lines.[2]

Introduction and a Note on Derivatization

The arylpiperazine class of compounds represents a rich scaffold for the development of centrally active agents, demonstrating a wide spectrum of biological activities.[3][4] The subject of this guide, this compound, belongs to this class. A critical review of the current literature reveals a scarcity of direct research on the mechanism of action of this specific molecule. Its primary appearance is as a foundational structure for the synthesis of more complex derivatives.[2]

However, the core structure, 1-(3-chlorophenyl)piperazine (mCPP), is a compound of significant pharmacological interest. It is a known psychoactive substance and, crucially, the primary active metabolite of several antidepressant drugs, including Trazodone, Nefazodone, and Etoperidone.[1][5][6] The formation of mCPP from Trazodone is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5][7][8] Given that the fundamental pharmacophore of 1-(3-chlorophenyl)piperazin-2-one is mCPP, it is logical to infer that its mechanism of action will be related, though likely modulated by the presence of the carbonyl group at the 2-position of the piperazine ring. This guide will, therefore, be predicated on the extensive pharmacology of mCPP as a proxy.

The Serotonergic System: The Primary Target

The mechanism of action of mCPP, and by extension, its derivatives, is centered on its complex and promiscuous interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. It acts as both a direct receptor agonist at multiple 5-HT receptor subtypes and as an inhibitor of the serotonin transporter (SERT).[9]

Multi-Receptor Affinity and Functional Activity

mCPP exhibits significant affinity for a broad range of 5-HT receptors, often with varying functional outcomes (agonist, partial agonist, or antagonist).[9] This multi-target profile is responsible for its complex and sometimes contradictory behavioral and physiological effects.

| Receptor Subtype | Reported Affinity (Ki, nM) | Functional Activity | Potential Downstream Effects |

| 5-HT1A | High | Partial Agonist | Anxiolytic/Antidepressant effects |

| 5-HT1B | High | Agonist | Regulation of neurotransmitter release |

| 5-HT1D | High | Agonist | Cranial vasoconstriction |

| 5-HT2A | Moderate | Partial Agonist/Antagonist | Hallucinogenic potential, anxiogenic effects |

| 5-HT2B | High | Antagonist | Potential role in migraine induction |

| 5-HT2C | Very High (e.g., 3.4 nM) | Agonist/Partial Agonist | Anorectic, anxiogenic, and potential antidepressant effects[2] |

| 5-HT3 | Moderate | Agonist | Nausea, emesis |

This table is a synthesis of data from multiple sources, and specific Ki values may vary between studies.[2]

The strongest actions of mCPP are generally attributed to its agonist activity at the 5-HT2C receptor.[2][9] This interaction is believed to mediate many of its characteristic effects, including anxiety and appetite suppression.[2]

The addition of a carbonyl group to form the piperazin-2-one structure could potentially alter the binding affinity and selectivity profile. The introduction of a polar, rigidifying element may favor or disfavor interactions with specific receptor subtypes, thus shifting the overall pharmacological effect.

Serotonin Transporter (SERT) Inhibition

In addition to direct receptor interaction, mCPP has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin from the synaptic cleft.[1][10] This action increases the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission. Some studies also suggest it may act as a serotonin-releasing agent.[2][9] This dual action—receptor agonism and reuptake inhibition—is a hallmark of the SARI (Serotonin Antagonist and Reuptake Inhibitor) class of antidepressants, to which Trazodone belongs.[3][11]

Signaling Pathways

The activation of G-protein coupled 5-HT receptors by a ligand like mCPP initiates a cascade of intracellular signaling events. The specific pathway is dependent on the receptor subtype and the G-protein to which it couples.

Figure 1: Simplified signaling pathways for 5-HT2C and 5-HT1A receptor activation.

Secondary Pharmacological Targets

While the primary activity of mCPP is serotonergic, it also demonstrates affinity for other neurotransmitter systems, which contributes to its overall profile and potential side effects.

-

Adrenergic Receptors: mCPP has some affinity for α1 and α2-adrenergic receptors.[2] Interaction with these receptors can influence blood pressure and arousal.

-

Histamine Receptors: Weak antagonism at H1 histamine receptors may contribute to sedative effects.[2]

-

Dopamine Transporter (DAT): While affinity for SERT is significant, some related arylpiperazines show high potency for DAT, suggesting this is a potential, though likely weaker, target.[12]

Experimental Protocols for Characterization

To definitively elucidate the mechanism of action of this compound, a systematic series of in vitro and in vivo experiments would be required.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional activity (EC50, Emax) of the compound at a panel of relevant CNS targets.

Methodology: Radioligand Binding Assays

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge to pellet the membranes and resuspend to a desired protein concentration.

-

Competition Binding: Incubate the membranes with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and a range of concentrations of the test compound (1-(3-chlorophenyl)piperazin-2-one HCl).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and then convert to Ki using the Cheng-Prusoff equation.

Figure 2: Workflow for a competitive radioligand binding assay.

Methodology: Functional Assays (e.g., Calcium Flux for Gq-coupled receptors)

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells with 5-HT2C) in a microplate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 1-(3-chlorophenyl)piperazin-2-one HCl to the wells.

-

Signal Detection: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to intracellular calcium release.

-

Data Analysis: Plot the fluorescence response against the log concentration of the compound to determine the EC50 (concentration for half-maximal response) and Emax (maximum effect).

In Vivo Behavioral Pharmacology

Objective: To assess the physiological and behavioral effects of the compound in animal models.

Methodology: Head-Twitch Response (HTR) in Rodents

-

Rationale: The HTR is a classic behavioral model used to assess 5-HT2A receptor agonist activity.

-

Procedure: Administer the test compound to mice or rats. Observe and count the number of rapid, involuntary head movements over a set period. An increase in HTRs suggests 5-HT2A agonism.

Methodology: Food Intake Studies

-

Rationale: Agonism at the 5-HT2C receptor is known to suppress appetite.

-

Procedure: Administer the test compound to food-deprived or freely-feeding animals. Measure food consumption over a specific time frame compared to vehicle-treated controls. A significant reduction in food intake would suggest 5-HT2C agonist activity.

Conclusion

The mechanism of action of this compound, while not empirically determined, can be logically inferred from its core chemical structure, which it shares with the well-studied compound mCPP. The primary mode of action is almost certainly centered on a complex interaction with the serotonin system, involving direct agonism/antagonism at multiple 5-HT receptor subtypes and inhibition of the serotonin transporter. The most potent of these interactions is likely to be agonism at the 5-HT2C receptor. The presence of the carbonyl group at the 2-position of the piperazine ring is expected to modulate this activity, potentially altering receptor selectivity and functional potency. Definitive characterization of this compound will require rigorous in vitro binding and functional assays, followed by in vivo behavioral studies as outlined in this guide.

References

-

Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. CSIRO Publishing. Available at: [Link]

-

Trazodone. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Mechanism of Action of Trazodone: a Multifunctional Drug. CNS Spectrums | Cambridge Core. Available at: [Link]

-

What is the mechanism of action of Trazodone (antidepressant medication)? - Dr.Oracle. Available at: [Link]

-

What is the mechanism of Trazodone Hydrochloride? - Patsnap Synapse. Available at: [Link]

-

TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

trazodone. ClinPGx. Available at: [Link]

-

Trazodone. Wikipedia. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed. Available at: [Link]

-

mCPP. PsychonautWiki. Available at: [Link]

-

1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355. PubChem. Available at: [Link]

-

[Metachlorophenylpiperazine (mCPP): a new designer drug]. PubMed. Available at: [Link]

-

Antidepressant-like effects of trazodone on a behavioral screen are mediated by trazodone, not the metabolite m-chlorophenylpiperazine. PubMed. Available at: [Link]

-

Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. Available at: [Link]

-

1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat. IndiaMART. Available at: [Link]

-

CAS No : 6640-24-0 | Chemical Name : 1-(3-Chlorophenyl)piperazine. Pharmaffiliates. Available at: [Link]

-

1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. Available at: [Link]

Sources

- 1. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. dl.icdst.org [dl.icdst.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. ClinPGx [clinpgx.org]

- 8. Trazodone - Wikipedia [en.wikipedia.org]

- 9. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]

A Technical Guide to Elucidating the Biological Targets of 1-(3-chlorophenyl)piperazin-2-one Hydrochloride

Abstract

1-(3-chlorophenyl)piperazin-2-one hydrochloride (CAS: 183500-94-9) is a distinct chemical entity for which public-domain pharmacological data is scarce.[1][2] This guide presents a hypothesis-driven framework for the systematic identification and validation of its potential biological targets. By leveraging comparative structural analysis with its well-characterized analog, 1-(3-chlorophenyl)piperazine (mCPP), we establish a logical basis for initial target selection.[3] This document provides a phased experimental strategy, complete with detailed protocols and the underlying scientific rationale, designed for researchers in pharmacology and drug development. The proposed workflow progresses from initial receptor binding assays to functional characterization and broad-spectrum selectivity profiling, offering a robust methodology for characterizing novel psychoactive compounds.

Introduction: The Investigative Challenge

This compound is a piperazine derivative with a unique structural feature: a carbonyl group at the 2-position of the piperazine ring.[4] Unlike its close structural analog, 1-(3-chlorophenyl)piperazine (mCPP), which is a known psychoactive compound and a major metabolite of the antidepressant trazodone, the pharmacological profile of this compound remains uncharacterized.[5][6]

mCPP is a promiscuous ligand, demonstrating significant affinity for multiple serotonin (5-HT) receptor subtypes and acting as a non-selective serotonin receptor agonist.[7] It is this well-documented activity of mCPP that provides a logical starting point for our investigation. The introduction of a carbonyl group, however, fundamentally alters the molecule's stereoelectronic properties by introducing a planar amide bond and modifying its hydrogen-bonding capacity. These changes are expected to significantly impact its affinity and selectivity for the targets associated with mCPP.

This guide, therefore, outlines a systematic, multi-phase approach to de-orphanize this compound, moving from hypothesis to empirical validation.

Hypothesis Generation: An Approach Rooted in Structural Analogy

The most rational starting point for identifying potential targets is to analyze the pharmacology of the closest structural analog, mCPP.

Comparative Structural Analysis

The key structural difference between the compound of interest and mCPP is the ketone functional group on the piperazine ring. This modification transforms the secondary amine portion of the piperazine into an amide, which has several implications:

-

Conformational Rigidity: The planar nature of the amide bond reduces the conformational flexibility of the piperazine ring compared to the classic "chair" and "boat" conformations of mCPP.

-

Electronic Profile: The electron-withdrawing nature of the carbonyl group decreases the basicity of the adjacent nitrogen atom.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, introducing a new potential interaction point within a receptor's binding pocket.

These differences are critical, as they will almost certainly alter the binding mode and affinity for the targets of mCPP.

Primary Hypothesized Targets: Serotonergic (5-HT) Receptors

Given that mCPP is a potent serotonergic agent, the 5-HT receptor family represents the most probable target class.[3][7] mCPP displays the highest affinity for the 5-HT₂ subfamily.[7] Therefore, a primary screening campaign should focus on these receptors.

Table 1: Reported Receptor Affinities of the Analog Compound, mCPP

| Receptor Subtype | Reported Affinity (pEC₅₀ / Kᵢ) | Reference |

|---|---|---|

| Human 5-HT₂C | pEC₅₀: 7.09 | [7] |

| Human 5-HT₂B | pEC₅₀: 7.2 | [7] |

| Human 5-HT₂A | pEC₅₀: 6.65 | [7] |

| Bovine 5-HT₁A | pEC₅₀: 5.9 | [7] |

| Rat 5-HT₁B | pEC₅₀: 6.5 |[7] |

Secondary Hypothesized Targets

The broader arylpiperazine class of compounds is known to interact with other monoamine systems. mCPP itself has been shown to have an affinity for at least 11 neurotransmitter binding sites.[5] Therefore, secondary targets of interest include:

-

Dopamine Receptors: Derivatives of arylpiperazines have been explored as dopamine receptor agonists and antagonists.[8]

-